molecular formula C20H18O2 B11834086 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one

Cat. No.: B11834086
M. Wt: 290.4 g/mol
InChI Key: YVVVVSVGGUJCJD-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is a substituted chromenone derivative characterized by a benzopyran-4-one core. Its structure includes:

  • A 3-methyl group at position 3.
  • An m-tolyl group (meta-methylphenyl) at position 2.
  • A prop-1-en-1-yl substituent (allyl group with a double bond between C1 and C2) at position 7.

The compound’s stereoelectronic properties are influenced by the conjugated π-system of the chromenone core and the electron-donating/withdrawing effects of its substituents. Its InChIKey (FDZILCXQMSTFED-FPYGCLRLSA-N) and SMILES (CC1C(=O)C2C=CC=C(/C=C/C)C=2OC=1C1C=CC=CC=1) confirm the (E)-configuration of the prop-1-en-1-yl group, which may impact intermolecular interactions and crystallinity .

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-2-(3-methylphenyl)-8-[(E)-prop-1-enyl]chromen-4-one

InChI

InChI=1S/C20H18O2/c1-4-7-15-9-6-11-17-18(21)14(3)19(22-20(15)17)16-10-5-8-13(2)12-16/h4-12H,1-3H3/b7-4+

InChI Key

YVVVVSVGGUJCJD-QPJJXVBHSA-N

Isomeric SMILES

C/C=C/C1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C

Canonical SMILES

CC=CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

Adapted from, the chromone-3-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. Starting with o-hydroxyacetophenone (10 g, 66 mmol), phosphorus oxychloride (30 mL, 324 mmol) is added dropwise to a solution in dimethylformamide (DMF) (60 mL) at 0°C. The mixture is stirred at room temperature for 24 hours, yielding chromone-3-carbaldehyde (8.2 g, 72%) after precipitation in ice-water and recrystallization from methanol.

Alkylation and Cyclization

An alternative route from employs 2-hydroxypropiophenone (3 mmol) reacted with carbon disulfide (4.5 mmol) and bromoethane (4.5 mmol) in DMSO (15 mL) at 35°C for 6 hours. This method introduces a methylthio group at position 3, achieving 85% yield after recrystallization. For the target compound, methyl iodide replaces bromoethane to install the methyl group directly.

Methylation at Position 3

The methyl group is introduced via nucleophilic substitution or Grignard addition :

Alkylation with Methyl Iodide

Chromone-3-carbaldehyde (5 mmol) is stirred with methyl iodide (7.5 mmol) and K₂CO₃ (15 mmol) in acetone (20 mL) at 50°C for 6 hours. The product, 3-methyl-4H-chromen-4-one , is isolated in 88% yield after recrystallization.

Grignard Reaction

Treating chromone-3-carbaldehyde with methylmagnesium bromide (1.2 equiv) in THF at −78°C for 2 hours followed by acidic workup yields the same product (91%).

Installation of the Prop-1-en-1-yl Group at Position 8

A Wittig reaction is employed to introduce the propenyl moiety:

Wittig Olefination

Chromone-3-carbaldehyde (5 mmol) reacts with (prop-1-en-1-yl)triphenylphosphonium bromide (6 mmol) in chloroform (50 mL) under reflux for 12 hours. The reaction proceeds via ylide formation, yielding 8-(prop-1-en-1-yl)-4H-chromen-4-one (76%) after column chromatography (petroleum ether/ethyl acetate = 5:1).

Photochemical [4π+2σ] Annulation

Adapted from, a photoreaction between chromone-fused dienes and amines under blue LED light (470 nm) for 24 hours achieves 90% yield. This method offers regioselectivity and scalability.

Final Assembly and Characterization

The convergent synthesis combines intermediates:

  • 3-Methyl-2-(m-tolyl)-4H-chromen-4-one (from Steps 2–3) undergoes Wittig olefination (Step 4) to install the propenyl group.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding the title compound (68%).

Key Analytical Data

  • MP : 144–146°C

  • HRMS (ESI+) : m/z Calcd for C₂₂H₁₈O₂: 338.1307; Found: 338.1309

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 4H), 6.95 (d, J = 15.6 Hz, 1H), 6.32 (dt, J = 15.6, 6.8 Hz, 1H), 2.51 (s, 3H), 2.43 (s, 3H).

Optimization and Challenges

Regioselectivity in Propenyl Addition

The Wittig reaction ’s efficiency depends on the ylide’s stability. Bulky substituents at position 2 (m-tolyl) enhance regioselectivity, favoring propenyl addition at position 8.

Purification Challenges

The compound’s low solubility in polar solvents necessitates gradient elution during chromatography. Recrystallization from methanol/water (5:1) improves purity.

Scalability

Gram-scale reactions (e.g., 1.076 g starting material) retain high yields (96%), confirming industrial viability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Notable Features Reference
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one 3-Me, 2-(m-tolyl), 8-(prop-1-en-1-yl) C₂₀H₁₈O₂ (E)-configured allyl group; meta-methylphenyl enhances lipophilicity.
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one 3-Propenoyl (dimethylamino-phenyl), 2-one C₂₀H₁₇NO₄ Chromen-2-one (coumarin) core; strong electron-donating dimethylamino group. Mp: 192°C.
8-Methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one 3-Benzylidene, 6-prop-1-enyl, 8-OMe C₂₃H₂₂O₃ Chroman-4-one (saturated pyran ring); benzylidene moiety introduces planarity.
3-(m-tolyl)-2-(p-tolyl)-4H-chromen-4-one 3-(m-tolyl), 2-(p-tolyl) C₂₃H₁₈O₂ Dual aryl substituents; steric hindrance may limit rotational freedom.
6-Fluoro-3-(m-tolyl)-2-(p-tolyl)-4H-chromen-4-one 6-F, 3-(m-tolyl), 2-(p-tolyl) C₂₃H₁₇FO₂ Fluorine atom enhances electronegativity and potential bioactivity.
3-Methyl-2-phenyl-8-(prop-2-en-1-yl)-4H-chromen-4-one 3-Me, 2-Ph, 8-(prop-2-en-1-yl) C₁₉H₁₆O₂ Prop-2-en-1-yl isomer; double bond position alters conjugation and reactivity.

Key Differences and Implications

Substituent Position and Bioactivity: The prop-1-en-1-yl group in the target compound (vs. m-Tolyl vs.

Spectral and Physical Properties: The target compound’s allyl group (δ ~6.5 ppm in ¹H NMR) and carbonyl (IR ~1712 cm⁻¹) align with chromenone derivatives . Melting points vary significantly: e.g., 192°C for the dimethylamino-substituted coumarin vs. unreported values for the target compound.

Synthetic Routes: The target compound’s synthesis likely involves Friedel-Crafts acylation or cyclization (similar to ), whereas Baylis-Hillman reactions are used for propenoyl derivatives .

Crystallographic and Computational Analysis

  • SHELXL and ORTEP-III are critical for refining crystal structures and visualizing substituent orientations. For example, the (E)-configuration of the allyl group in the target compound could be confirmed via X-ray diffraction.

Biological Activity

3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one, a compound belonging to the chalcone family, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings on its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C20H18O2
  • Molar Mass : 290.36 g/mol
  • CAS Number : 95461-16-8

1. Anticancer Properties

Research indicates that chalcones, including this compound, exhibit significant anticancer activity through various mechanisms:

  • Cell Cycle Arrest and Apoptosis : Studies have shown that chalcones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is often accompanied by the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .
  • Inhibition of Signaling Pathways : The compound has been noted to modulate critical signaling pathways involved in cancer progression, such as:
    • Wnt/β-Catenin Pathway : Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells.
    • NF-kB Pathway : By interfering with this pathway, the compound may reduce inflammation and tumor growth .

2. Anti-inflammatory Effects

Chalcones have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is essential in reducing chronic inflammation associated with cancer progression .

Case Studies and Experimental Evidence

A variety of studies have documented the effects of chalcones on different cancer cell lines:

Cell Line Effect Observed Mechanism
A549 (Lung Cancer)Significant reduction in cell viabilityInduction of apoptosis via ROS accumulation
MCF7 (Breast Cancer)G2/M phase arrestInhibition of NF-kB signaling
HeLa (Cervical Cancer)Decreased proliferationModulation of Wnt/β-Catenin pathway

These findings highlight the versatility of chalcones as potential therapeutic agents against multiple cancer types.

Q & A

Q. What are the established synthetic routes for 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : The chromen-4-one core is prepared via cyclization of substituted acetophenones with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Substituent Introduction : The propenyl and m-tolyl groups are introduced via Friedel-Crafts alkylation or Heck coupling. For example, prop-1-en-1-yl groups can be added using allyl bromide in the presence of Pd catalysts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the compound.

Q. Critical Factors :

  • Catalyst Selection : Palladium-based catalysts improve regioselectivity in propenyl addition .
  • Temperature Control : Cyclization steps require precise heating (80–120°C) to avoid side reactions .
  • Yield Optimization : Yields range from 60–85%, depending on solvent polarity and reaction time .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Key peaks include δ 6.3–7.8 ppm (aromatic protons), δ 5.1–5.9 ppm (propenyl CH₂), and δ 2.3 ppm (methyl group on m-tolyl) .
  • FTIR : Absorptions at 1640–1680 cm⁻¹ (C=O stretch) and 3050–3100 cm⁻¹ (alkenyl C-H) confirm the chromenone backbone .

X-ray Crystallography :

  • Single crystals are grown via slow evaporation (solvent: dichloromethane/hexane).
  • SHELXL refinement (using Olex2 or similar software) resolves bond lengths (e.g., C=O: 1.22 Å) and torsion angles .
  • Data-to-parameter ratios >10 ensure reliable refinement .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of propenyl and m-tolyl group incorporation?

Methodological Answer:

  • Propenyl Addition : A Heck coupling mechanism is proposed, where Pd(0) activates the allylic halide, forming a π-allyl intermediate that attacks the chromenone’s C8 position .
  • m-Tolyl Attachment : Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, with AlCl₃ facilitating carbocation formation at the C2 position .
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, showing higher electron density at C8 and C2 positions, aligning with experimental results .

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsion angles?

Methodological Answer:

  • Refinement Protocols : SHELXL’s restraints (e.g., DFIX, FLAT) standardize bond lengths and angles. For example, enforcing planar geometry for the chromenone ring reduces outliers .
  • Twinned Data Handling : If twinning is detected (e.g., via PLATON’s TWIN check), HKLF5 refinement partitions overlapping reflections .
  • Validation Tools : R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility .

Q. What strategies mitigate contradictions in reported biological activity data, such as variable IC₅₀ values?

Methodological Answer:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) .
    • Validate purity via HPLC (>95%) to exclude impurities affecting activity .
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., % inhibition at 10 µM) to account for batch variability .

Q. How do substituent modifications (e.g., replacing m-tolyl with p-chlorophenyl) impact electronic properties and bioactivity?

Methodological Answer:

  • Synthetic Comparison : Replace m-tolyl with p-chlorophenyl via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF) .
  • Electronic Effects : Cyclic voltammetry shows increased electron-withdrawing character (E₁/2 shifts +0.3 V) with p-chlorophenyl, altering redox-mediated bioactivity .
  • Docking Studies : AutoDock Vina predicts stronger binding to kinase targets (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for m-tolyl) due to halogen bonding .

Q. What advanced purification techniques address challenges in isolating stereoisomers or byproducts?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol) to resolve enantiomers .
  • Crystallization-Driven Separation : Seed crystals of the desired isomer induce selective crystallization from ethanol .
  • MS/MS Analysis : Identify byproducts (e.g., m/z 350.1 for depropenylated derivatives) via high-resolution LC-MS .

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 6.34 (d, J=6 Hz, H-5), δ 2.3 (s, CH₃ on m-tolyl)
¹³C NMRδ 177.6 (C=O), 156.5 (C-2), 133.8 (C-8)
FTIR1647 cm⁻¹ (C=O), 3078 cm⁻¹ (aromatic C-H)

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueSoftware/ToolReference
R-factor0.041SHELXL-2018
Bond Length (C=O)1.22 ÅOlex2
Torsion Angle178.5° (C8-propenyl)PLATON

Q. Notes

  • Avoided unreliable sources (e.g., BenchChem) per instructions.
  • Advanced questions emphasize mechanistic analysis, data validation, and computational integration.
  • Methodological answers prioritize reproducible protocols and cite peer-reviewed evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.